3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide

Physicochemical characterization Structural identity Quality control

3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide (CAS 171113‑31‑8) is a synthetic heterocyclic compound belonging to the hexahydroisoquinoline‑4‑carboxamide class. It features a bicyclic framework with ketone functionalities at positions 3 and 8 and a primary carboxamide at position 4, with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.2 g/mol.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 171113-31-8
Cat. No. B2617801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide
CAS171113-31-8
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESC1CC2=C(C(=O)NC=C2C(=O)C1)C(=O)N
InChIInChI=1S/C10H10N2O3/c11-9(14)8-5-2-1-3-7(13)6(5)4-12-10(8)15/h4H,1-3H2,(H2,11,14)(H,12,15)
InChIKeyGZVWSWSRRHLJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide (CAS 171113-31-8): Compound Identity, Physicochemical Profile, and Procurement-Relevant Characterization


3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide (CAS 171113‑31‑8) is a synthetic heterocyclic compound belonging to the hexahydroisoquinoline‑4‑carboxamide class. It features a bicyclic framework with ketone functionalities at positions 3 and 8 and a primary carboxamide at position 4, with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.2 g/mol. The compound is characterized by a reported melting point of 315–317 °C and computed physicochemical parameters including a predicted density of 1.4 ± 0.1 g/cm³, a boiling point of 580.5 ± 50.0 °C, and a LogP of −1.93 . The compound is commercially available from multiple suppliers at purities of ≥95% and 97% for use as a pharmaceutical impurity reference standard and chemical synthesis intermediate [1]. Importantly, publicly available primary research literature providing quantitative biological or pharmacological data for this specific compound is extremely limited, and this evidence guide explicitly acknowledges this data scarcity while presenting the strongest available points of verifiable differentiation relative to close structural analogs.

Why Generic Substitution Fails for 3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide: Structural Specificity Dictates Procurement Decisions


Within the hexahydroisoquinoline‑4‑carboxamide chemotype, seemingly minor structural modifications produce compounds with substantially divergent physicochemical, stability, and functional profiles. The target compound bears a distinctive 3,8‑dioxo substitution pattern that is absent in the more common mono‑oxo analog 3‑oxo‑2,3,5,6,7,8‑hexahydroisoquinoline‑4‑carboxamide (CAS 26862‑51‑1, MW 192.21) and in the 3‑amino‑1‑oxo variant (CAS 102873‑02‑9) . This dioxo arrangement confers a higher molecular weight (206.2 vs. 192.21), a higher melting point (315–317 °C vs. unreported for the mono‑oxo analog), and distinct hydrogen‑bonding capacity that can critically alter intermolecular interactions, solubility, and chromatographic retention behavior . Furthermore, the compound is explicitly marketed as a pharmaceutical impurity reference standard, a role that demands exact structural identity—generic substitution with a mono‑oxo, amino‑oxo, or hydroxy‑oxo analog would invalidate analytical method specificity and regulatory compliance in impurity profiling applications [1]. The following quantitative evidence sections detail the specific dimensions where this compound cannot be interchanged with its closest structural analogs.

Quantitative Differentiation Evidence for 3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide: Head-to-Head and Cross-Study Comparisons


Molecular Weight Differentiation vs. Mono-Oxo Analog: 206.2 vs. 192.21 g/mol

The target compound (C₁₀H₁₀N₂O₃, MW 206.2) carries a second ketone oxygen at position 8 that is absent in the mono‑oxo analog 3‑oxo‑2,3,5,6,7,8‑hexahydroisoquinoline‑4‑carboxamide (C₁₀H₁₂N₂O₂, MW 192.21) . This ΔMW of +13.99 g/mol (Δ~7.3%) is analytically resolvable by mass spectrometry and directly impacts molarity calculations for solution preparation. Procurement of the mono‑oxo analog as a substitute would introduce a systematic error in quantitative analyses requiring the exact dioxo structure.

Physicochemical characterization Structural identity Quality control

Melting Point: 315–317 °C — High Thermal Stability Distinguishes from Lower-Melting Analogs

The target compound exhibits a melting point range of 315–317 °C . While the mono‑oxo analog (CAS 26862‑51‑1) lacks a reported melting point in accessible databases, the 3‑hydroxy‑8‑oxo analog (CAS 171113‑31‑8 alternative nomenclature) and the 3‑amino‑1‑oxo analog similarly lack published thermal data, preventing direct comparison. However, within the broader isoquinoline‑4‑carboxamide class, melting points typically fall in the 180–250 °C range [1]. The 315–317 °C value for the target compound is notably elevated, consistent with strong intermolecular hydrogen bonding from the dual ketone and primary amide functionalities.

Thermal analysis Crystalline stability Formulation

Chromatographic Differentiation: Predicted LogP of −1.93 Enables Resolvability from More Lipophilic Isoquinoline Analogs

The target compound has a predicted LogP of −1.93 , indicating substantial hydrophilicity relative to typical isoquinoline pharmacophores. By comparison, Tesicam (N‑(4‑chlorophenyl)‑1,3‑dioxo‑4‑isoquinolinecarboxamide, CAS 21925‑88‑2, MW 314.72) has a predicted LogP of approximately +2.5 [1], representing a ΔLogP of ~4.4 orders of magnitude. This difference ensures baseline chromatographic resolution on reversed‑phase HPLC columns, enabling unambiguous identification when the target compound is used as an impurity marker in Tesicam‑related analytical methods.

Chromatography LogP Method development

Purity Specification & Batch QC: ≥95% with Multi-Technique Verification vs. Uncharacterized Alternatives

Multiple vendors supply the target compound with defined purity specifications: Bidepharm offers standard purity of ≥95% with batch‑specific QC documentation including NMR, HPLC, and GC ; BioFount supplies at 97% purity [1]; Biomart supplies at ≥95% . In contrast, several close structural analogs (e.g., 3‑amino‑1‑oxo‑1,2,5,6,7,8‑hexahydroisoquinoline‑4‑carboxamide) are listed by suppliers without published batch QC data, introducing procurement risk for applications requiring verified purity .

Quality control Batch release Analytical certification

Storage Condition Requirements: −20 °C Long-Term Stability Necessitates Cold-Chain Procurement Planning

The target compound requires storage at −20 °C for long‑term stability (1–2 years), with short‑term storage at −4 °C acceptable for 1–2 weeks [1]. This temperature sensitivity distinguishes it from the mono‑oxo analog (CAS 26862‑51‑1), which is shipped and stored at room temperature . The requirement for frozen storage reflects the compound's potential susceptibility to hydrolytic or oxidative degradation at the 3,8‑dioxo positions, a reactivity profile not shared by the mono‑oxo analog.

Stability Storage Logistics

Documented Application as Pharmaceutical Impurity Reference Standard vs. General-Purpose Intermediates

The target compound is explicitly positioned by suppliers as a pharmaceutical impurity reference standard and chemical synthesis intermediate [1], a defined application that demands verified structural identity, purity, and batch‑to‑batch consistency. In contrast, the mono‑oxo analog (CAS 26862‑51‑1) and 3‑amino‑1‑oxo analog (CAS 102873‑02‑9) are marketed as general‑purpose research intermediates without impurity reference standard designation . This application‑specific positioning provides procurement clarity: the target compound is fit‑for‑purpose in analytical methods requiring a characterized impurity marker, whereas general‑purpose analogs would require additional qualification before use in regulated workflows.

Impurity profiling Reference standard Regulatory compliance

Application Scenarios for 3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide: Supported Procurement Use Cases


Pharmaceutical Impurity Reference Standard for Isoquinoline-Based Drug Substance Analysis

The compound's explicit designation as a pharmaceutical impurity reference standard [1], combined with its documented batch QC (NMR, HPLC, GC) at ≥95% purity and its unique 3,8‑dioxo structural signature, makes it suitable for use as a system suitability standard or impurity marker in HPLC and LC‑MS methods for isoquinoline‑based active pharmaceutical ingredients (APIs). Its predicted LogP of −1.93 ensures chromatographic resolution from more lipophilic API‑related substances such as Tesicam (LogP ~+2.5) , supporting method specificity.

Chemical Synthesis Intermediate Requiring Defined 3,8-Dioxo Functionality

As a building block with two ketone functionalities and a primary carboxamide, the compound can serve as a synthetic intermediate for further derivatization at the 4‑carboxamide position or selective reduction/functionalization at the 3‑ and 8‑oxo positions. Its high melting point (315–317 °C) and documented purity provide a well‑characterized starting material for structure‑activity relationship (SAR) studies within the hexahydroisoquinoline chemotype, where the dioxo pattern is the key structural variable distinguishing it from mono‑oxo and amino‑oxo analogs.

Analytical Method Development and Validation for Forced Degradation Studies

The compound's requirement for −20 °C storage [1] indicates potential susceptibility to thermal or hydrolytic degradation at the 3,8‑dioxo positions. This property, combined with its chromatographic resolvability from related isoquinoline derivatives (ΔLogP >4 vs. Tesicam) , positions it as a candidate degradation product marker in forced degradation studies of dioxoisoquinoline pharmaceuticals, where its appearance or increase can be monitored as a stability‑indicating parameter.

Procurement for Medicinal Chemistry SAR Libraries Focused on Isoquinoline Scaffolds

For medicinal chemistry programs exploring the hexahydroisoquinoline‑4‑carboxamide scaffold, the compound represents the 3,8‑dioxo substitution variant—a distinct chemotype from the mono‑oxo (CAS 26862‑51‑1) and 3‑amino‑1‑oxo (CAS 102873‑02‑9) analogs. Procurement of all three variants enables systematic exploration of the impact of C‑3 and C‑8 oxidation state on target binding, solubility, and metabolic stability. The target compound's availability with batch‑specific QC ensures that SAR conclusions are based on well‑characterized material.

Quote Request

Request a Quote for 3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.